molecular formula C13H7Cl3F3NO2S B3639715 2,5-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide

2,5-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B3639715
M. Wt: 404.6 g/mol
InChI Key: IUOAOYQGHSRMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may also involve mechanistic studies to understand how and why these reactions occur .


Physical and Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, density, and refractive index. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve biochemical assays, molecular biology techniques, and computational modeling .

Safety and Hazards

This involves assessing the compound’s toxicity, flammability, and environmental impact. It includes reviewing safety data sheets, conducting risk assessments, and studying the compound’s behavior in biological systems .

Future Directions

This could involve proposing further studies to optimize the compound’s synthesis, improve its properties, or better understand its behavior. It could also involve suggesting potential applications for the compound .

Properties

IUPAC Name

2,5-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3F3NO2S/c14-7-1-3-11(16)12(5-7)23(21,22)20-8-2-4-10(15)9(6-8)13(17,18)19/h1-6,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOAOYQGHSRMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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